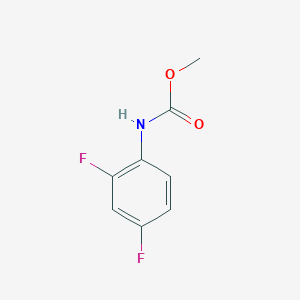

(2,4-Difluoro-phenyl)-carbamic acid methyl ester

Descripción general

Descripción

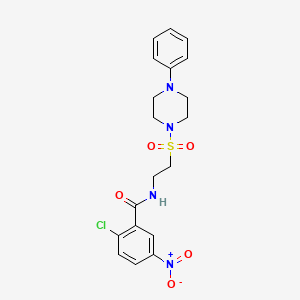

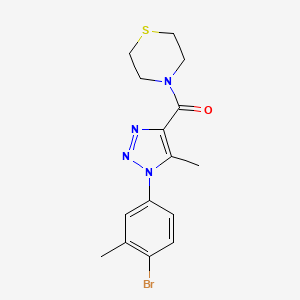

“(2,4-Difluoro-phenyl)-carbamic acid methyl ester” is a chemical compound that belongs to the class of organic compounds known as phenylcarbamates . These are aromatic compounds containing a phenyl group linked to a carbamic acid ester moiety.

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a phenyl ring (a six-membered aromatic ring) with two fluorine atoms attached (at the 2 and 4 positions), and a carbamate group (consisting of a carbonyl group (C=O), an amine (NH), and an ester group (OCH3)) .Chemical Reactions Analysis

Phenylcarbamates can undergo various chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that “(2,4-Difluoro-phenyl)-carbamic acid methyl ester” would undergo are not detailed in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(2,4-Difluoro-phenyl)-carbamic acid methyl ester” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Compounds similar to "(2,4-Difluoro-phenyl)-carbamic acid methyl ester" play a crucial role in the enantioselective preparation of pharmaceuticals and chemicals. For instance, the enantioselective synthesis of dihydropyrimidones, which are significant in medicinal chemistry, leverages the stereochemical configuration of similar compounds for the development of chiral molecules (Goss, Dai, Lou, & Schaus, 2009).

Liquid Crystal Technology

Carbamic acid esters, particularly those with fluorinated aromatic rings, have been explored for their potential in liquid crystal technology. Their structural properties, such as the lateral substituents and fluorine atoms, significantly influence the liquid-crystal transition temperatures and mesomorphic ranges, making them suitable for electro-optic display device applications (Kelly, 1989).

Spectroscopic Studies

The infrared spectroscopic studies of carbamic acid aryl- and alkyl esters provide valuable insights into their structural and electronic characteristics. These studies have revealed how the presence of halogen atoms or π systems affects intramolecular hydrogen bonding, contributing to our understanding of their chemical behavior (Nyqutst, 1973).

Green Chemistry

Carbamic acid esters are also pivotal in green chemistry, particularly in esterification reactions. The use of Bronsted acidic ionic liquids for the esterification of carboxylic acids with alcohols exemplifies the eco-friendly approaches to chemical synthesis, minimizing the use of volatile organic solvents (Zhu, Yang, Tang, & He, 2003).

NMR Spectroscopy and Intracellular pH

Fluorinated esters, closely related to the compound of interest, have been utilized in NMR spectroscopy to measure intracellular pH, demonstrating their utility in biochemical and medical research. These fluorinated compounds, due to their unique spectral properties, serve as non-toxic indicators for cellular studies (Taylor & Deutsch, 1983).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREYKINMQVKMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluoro-phenyl)-carbamic acid methyl ester | |

CAS RN |

544440-09-7 | |

| Record name | (2,4-difluoro-phenyl)-carbamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)

![3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)